molecular formula C23H19FN8O3 B2833318 (Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 941887-65-6

(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No. B2833318
CAS RN: 941887-65-6
M. Wt: 474.456
InChI Key: YPDCUEHXAYJYLE-TWGQIWQCSA-N
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Description

(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H19FN8O3 and its molecular weight is 474.456. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity and Potential Therapeutic Applications

The compound belongs to a class of chemicals with potential applications in various therapeutic areas due to their structural attributes and biological activities. Specifically, derivatives of triazolo[4,5-d]pyrimidine have shown promising activity as 5-HT2 antagonists, with certain compounds exhibiting potent antagonist activity greater than known compounds like ritanserin, without showing alpha 1 antagonist activity in vivo. This suggests a potential for the development of selective 5-HT2 receptor antagonists, which could have implications for the treatment of psychiatric disorders (Watanabe et al., 1992).

Antihypertensive and Antimicrobial Potential

Further, certain derivatives have shown antihypertensive activity in both in vitro and in vivo models, indicating their potential use as antihypertensive agents. This underscores the compound's versatility in therapeutic applications, ranging from cardiovascular health to microbial infections (Bayomi et al., 1999).

Novel 1,2,4-triazole derivatives, related structurally, have been synthesized and demonstrated significant antimicrobial activities, suggesting their potential as leads for the development of new antimicrobial agents. This is particularly relevant given the increasing rates of antibiotic resistance, highlighting the need for novel compounds with effective antimicrobial properties (Bektaş et al., 2007).

Antitumor Activity

Moreover, certain pyrimidinyl pyrazole derivatives, structurally related to the compound , have shown significant antitumor activity against several cancer cell lines, indicating the potential of these compounds in cancer therapy. These findings open up new avenues for the development of antitumor agents (Naito et al., 2005).

Antiviral Applications

The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide as an intermediate for antiviral drugs like Triazid® showcases the relevance of such compounds in the synthesis of antiviral medications, highlighting their potential in contributing to antiviral therapy (Baklykov et al., 2019).

properties

IUPAC Name

(Z)-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN8O3/c24-17-2-1-3-19(14-17)31-23-21(27-28-31)22(25-15-26-23)30-12-10-29(11-13-30)20(33)9-6-16-4-7-18(8-5-16)32(34)35/h1-9,14-15H,10-13H2/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDCUEHXAYJYLE-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)/C=C\C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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